Charge Carrier Mobility: π-Extended Thiepine vs. Oxepine in Organic Field-Effect Transistors
A π-extended pyrrole-fused thiepine derivative exhibited a charge carrier mobility of up to 1.0 cm² V⁻¹ s⁻¹ in single-crystal field-effect transistors. This performance metric is substantially higher than that typically observed for analogous π-extended oxepine-based materials in comparable single-crystal OFET configurations, where mobility values are generally one to two orders of magnitude lower [1]. The enhanced mobility in the thiepine system is attributed to a unique "pitched π-stacking" crystal packing structure enabled by the sulfur atom's larger van der Waals radius and distinct electronic contributions, which facilitates more efficient intermolecular charge transport pathways [2].
| Evidence Dimension | Hole mobility in single-crystal OFET |
|---|---|
| Target Compound Data | Up to 1.0 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Analogous π-extended pyrrole-fused oxepine derivatives (typical range: ~0.01–0.1 cm² V⁻¹ s⁻¹ in single-crystal OFETs) |
| Quantified Difference | Approximately 10- to 100-fold higher mobility for thiepine system |
| Conditions | Single-crystal field-effect transistor devices; π-extended pyrrole-fused heteropine compounds; crystal structure characterized by X-ray diffraction confirming pitched π-stacking motif |
Why This Matters
For researchers procuring organic semiconductor materials, a 10- to 100-fold improvement in charge carrier mobility directly impacts device switching speed, on-current density, and overall transistor performance.
- [1] Wang W, et al. π-Extended pyrrole-fused heteropine: synthesis, properties, and application in organic field-effect transistors. Angew Chem Int Ed. 2023;62(8):e202218176. doi:10.1002/anie.202218176 View Source
- [2] Wang W, et al. π-Extended pyrrole-fused heteropine: synthesis, properties, and application in organic field-effect transistors. Angew Chem Int Ed. 2023;62(8):e202218176. doi:10.1002/anie.202218176 (X-ray crystallography and π-stacking analysis) View Source
